1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indazole class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol in the presence of a base.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Piperidinylmethyl Substitution: The piperidinylmethyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects through modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound, known for its diverse biological activities.
6-Methoxyindazole: Similar structure with a methoxy group at the 6-position.
Phenylsulfonylindazole: Contains a phenylsulfonyl group, similar to the compound .
Piperidinylmethylindazole: Contains a piperidinylmethyl group, similar to the compound .
Uniqueness
1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to the combination of functional groups present in its structure. This combination can lead to unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
651335-91-0 |
---|---|
Molecular Formula |
C20H23N3O3S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-1-(piperidin-4-ylmethyl)indazole |
InChI |
InChI=1S/C20H23N3O3S/c1-26-16-7-8-18-19(13-16)23(14-15-9-11-21-12-10-15)22-20(18)27(24,25)17-5-3-2-4-6-17/h2-8,13,15,21H,9-12,14H2,1H3 |
InChI Key |
IJICIPXTFCGGFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.